molecular formula C14H22N2O B261418 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol

2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B261418
M. Wt: 234.34 g/mol
InChI Key: IXXSPKBMIASMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol, also known as MPPE, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique structure and pharmacological properties.

Scientific Research Applications

2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol has been found to possess a range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. It has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol has also been investigated for its potential use in the treatment of schizophrenia, anxiety disorders, and depression.

Mechanism of Action

The exact mechanism of action of 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol has also been shown to modulate the activity of other receptors, including the D2 dopamine receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects
2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol has been shown to produce anxiolytic and antidepressant effects in animal models, as well as in human clinical trials. It has also been found to enhance cognitive function and improve memory retention. 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and cognition.

Advantages and Limitations for Lab Experiments

2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol has several advantages for use in laboratory experiments, including its high purity and stability, as well as its well-established synthesis method. However, its limited solubility in water may pose challenges for certain experimental designs. Additionally, the potential for off-target effects and interactions with other drugs may need to be considered when designing experiments involving 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol.

Future Directions

There are several areas of research that could benefit from further investigation into the properties and applications of 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol. These include the development of more potent and selective analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential use in the treatment of other psychiatric disorders. Additionally, the development of novel drug delivery systems may enhance the clinical utility of 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol and other piperazine derivatives.
Conclusion
In conclusion, 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol is a unique and promising compound with a range of potential applications in the field of medicinal chemistry. Its well-established synthesis method, pharmacological properties, and safety profile make it an attractive target for further research. While there are still many unanswered questions regarding its mechanism of action and potential clinical applications, the future looks bright for this promising compound.

Synthesis Methods

The synthesis of 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol can be achieved through several methods, including the reaction of 4-methylbenzylamine with 2-chloroethanol in the presence of a base, or the reaction of 4-methylbenzylamine with 2-hydroxyethylpiperazine. Both methods result in the formation of 2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol with high yield and purity.

properties

Product Name

2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol

InChI

InChI=1S/C14H22N2O/c1-12-2-4-13(5-3-12)11-16-8-7-15-10-14(16)6-9-17/h2-5,14-15,17H,6-11H2,1H3

InChI Key

IXXSPKBMIASMPS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCNCC2CCO

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNCC2CCO

Origin of Product

United States

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